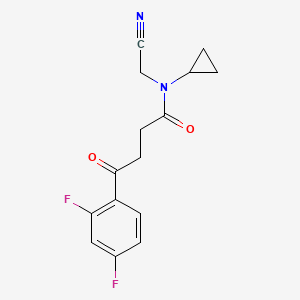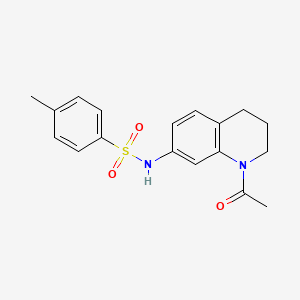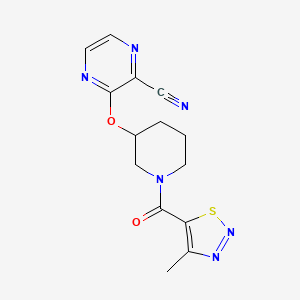![molecular formula C16H17N5O2S B2747321 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile CAS No. 2194846-60-9](/img/structure/B2747321.png)
2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]sulfonyl}benzonitrile is a complex organic compound with a unique structural motif that incorporates a triazole ring, an azabicyclo[321]octane system, and a benzonitrile group
作用机制
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various enzymes . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Compounds with a triazole moiety are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Pharmacokinetics
Similar compounds with a triazole moiety are known to possess drug-like properties . The impact on bioavailability would depend on these properties, including solubility, stability, and permeability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of the environment . Additionally, the presence of other molecules could influence the compound’s absorption and distribution within the body.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile typically involves multi-step synthesis, beginning with the formation of the azabicyclo[3.2.1]octane core, followed by the attachment of the triazole ring and the benzonitrile moiety.
The synthesis often starts with the construction of the azabicyclo[3.2.1]octane scaffold through a cycloaddition reaction, such as a Diels-Alder reaction, followed by modifications to introduce the triazole ring through azide-alkyne cycloaddition (often referred to as a "click reaction").
Subsequent steps involve the incorporation of the benzonitrile group via nucleophilic substitution reactions.
Industrial Production Methods: : In an industrial setting, the compound may be synthesized through a streamlined process that leverages continuous flow chemistry to enhance reaction efficiency, minimize reaction times, and improve yields. This method enables large-scale production by integrating the various synthetic steps into a continuous, automated system.
化学反应分析
Types of Reactions: : 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile undergoes a variety of chemical reactions, including:
Oxidation and Reduction: : The triazole ring and azabicyclo[3.2.1]octane system can participate in redox reactions, where selective oxidation or reduction can be achieved using specific reagents like hydrogen peroxide or sodium borohydride.
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the benzonitrile group, using reagents like halides or amines under controlled conditions.
Common Reagents and Conditions: : Common reagents for these reactions include sodium hydride, hydrogen peroxide, sodium borohydride, and various halides or amines. Reaction conditions often involve the use of inert solvents like dichloromethane or tetrahydrofuran, with temperature control to ensure selectivity and yield.
Major Products: : The major products formed from these reactions vary depending on the conditions and reagents used but typically include functionalized derivatives of the original compound with altered electronic properties or increased solubility.
科学研究应用
The unique structural elements of 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile make it valuable in several research domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules in medicinal chemistry and materials science.
Biology: : Serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: : Investigated for potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: : Utilized in the development of new materials with unique electronic or photophysical properties.
相似化合物的比较
Comparing 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile with other similar compounds highlights its unique attributes:
Similar Compounds: : Compounds such as 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]carboxylate} and 2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methyl}benzonitrile share structural similarities but differ in functional groups and overall reactivity.
Uniqueness: : The presence of the sulfonyl group in the compound of interest enhances its solubility and reactivity, making it more versatile for various synthetic applications compared to its analogs.
属性
IUPAC Name |
2-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c17-11-12-3-1-2-4-16(12)24(22,23)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTTTYQHQUPQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)

![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)
![(E)-N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2747248.png)
![N-{[(pyridin-2-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2747249.png)
![1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2747251.png)
![5-ethyl-3,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2747252.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747253.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2747254.png)
![4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2747258.png)

![7-[(3-chlorophenyl)methyl]-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2747261.png)
